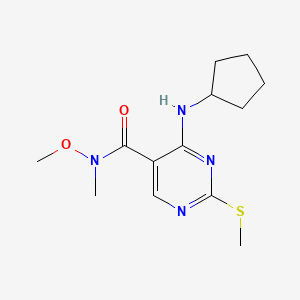
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide is a heterocyclic organic compound It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a cyclopentylamino group, a methoxy group, a methyl group, and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution, where a cyclopentylamine reacts with a suitable leaving group on the pyrimidine ring.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Methylthio Group Introduction: The methylthio group can be introduced via a thiolation reaction, where a methylthiol reacts with a suitable precursor on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carbonyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinemethanol
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde
Uniqueness
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide is unique due to the presence of the methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.
特性
分子式 |
C13H20N4O2S |
|---|---|
分子量 |
296.39 g/mol |
IUPAC名 |
4-(cyclopentylamino)-N-methoxy-N-methyl-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H20N4O2S/c1-17(19-2)12(18)10-8-14-13(20-3)16-11(10)15-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,15,16) |
InChIキー |
UMOPHYRDDMLWKW-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=CN=C(N=C1NC2CCCC2)SC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















